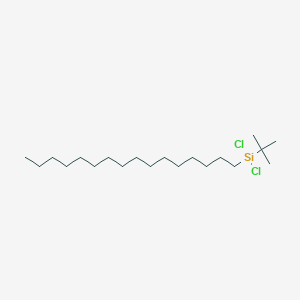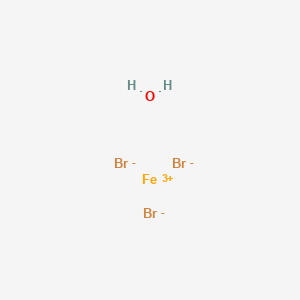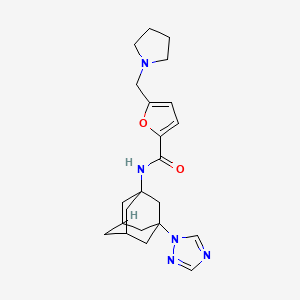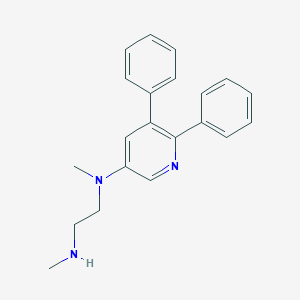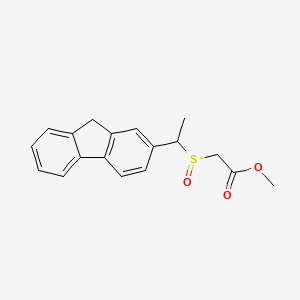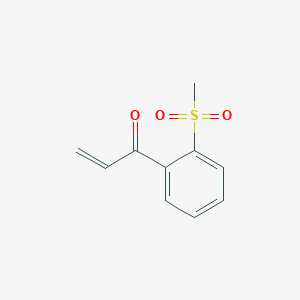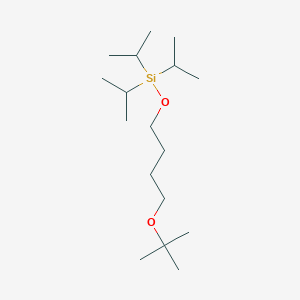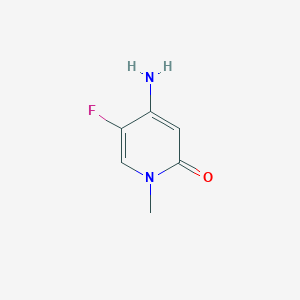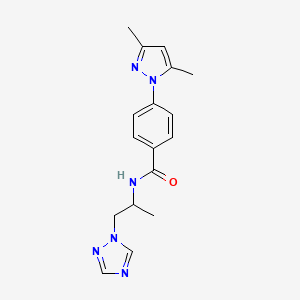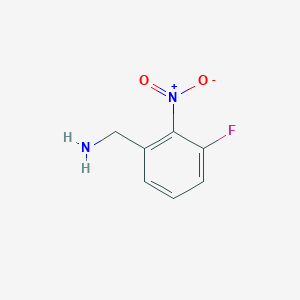
(3-Fluoro-2-nitrophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-2-nitrophenyl)methanamine is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-nitrophenyl)methanamine typically involves the nitration of a fluorobenzene derivative followed by amination. One common method starts with the nitration of 3-fluorotoluene to produce 3-fluoro-2-nitrotoluene. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine group, resulting in this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (3-Fluoro-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: (3-Fluoro-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
科学的研究の応用
(3-Fluoro-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Fluoro-2-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the nitro and amine groups can participate in various biochemical interactions .
類似化合物との比較
- (2-Fluoro-3-nitrophenyl)methanamine
- (2-Fluoro-4-nitrophenyl)methanamine
- (4-Fluoro-3-nitrophenyl)methanamine
Comparison: (3-Fluoro-2-nitrophenyl)methanamine is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .
特性
分子式 |
C7H7FN2O2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
(3-fluoro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7FN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H,4,9H2 |
InChIキー |
VUIRCERDXWQSPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


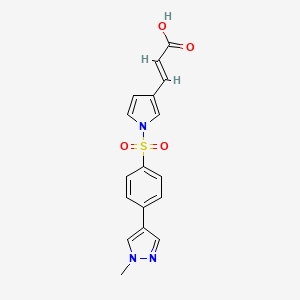
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
